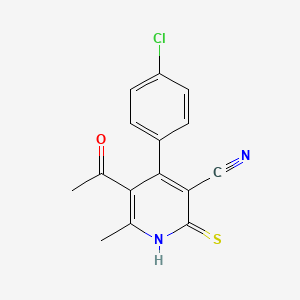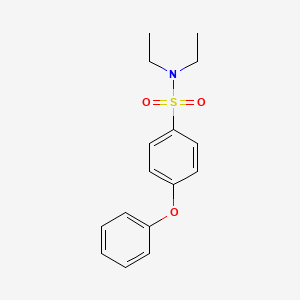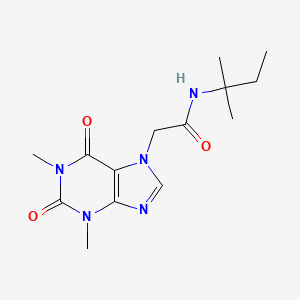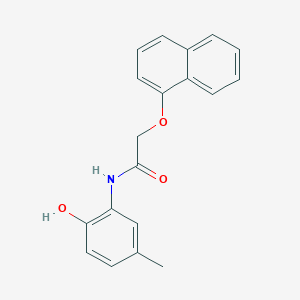![molecular formula C16H16ClNO B5705760 N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)
N-[2-(allyloxy)benzyl]-4-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)benzyl]-4-chloroaniline, also known as AB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2012 and has gained popularity as a recreational drug due to its psychoactive effects. However, its potential as a research chemical has also been recognized due to its unique properties.
Mécanisme D'action
N-[2-(allyloxy)benzyl]-4-chloroaniline acts as a potent agonist of the CB1 and CB2 receptors, leading to the activation of the endocannabinoid system. This results in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, leading to the psychoactive effects observed in recreational use.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-4-chloroaniline has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones, such as cortisol and adrenaline. In addition, it has been found to have analgesic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(allyloxy)benzyl]-4-chloroaniline has several advantages for use in lab experiments. It is stable and easy to handle, making it suitable for a wide range of experimental conditions. It is also highly potent, allowing for precise dosing and accurate measurements. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for research on N-[2-(allyloxy)benzyl]-4-chloroaniline. One area of interest is its potential as a therapeutic agent for various medical conditions, such as chronic pain and inflammation. Another area of research is the development of new synthetic cannabinoids based on the N-[2-(allyloxy)benzyl]-4-chloroaniline structure, with improved pharmacological properties. Finally, there is a need for further studies on the long-term effects of N-[2-(allyloxy)benzyl]-4-chloroaniline use, both in recreational and therapeutic contexts.
In conclusion, N-[2-(allyloxy)benzyl]-4-chloroaniline is a synthetic cannabinoid that has gained popularity as a recreational drug, but also has potential as a research chemical. Its unique properties make it suitable for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand its potential as a therapeutic agent and to develop new synthetic cannabinoids based on its structure.
Méthodes De Synthèse
The synthesis of N-[2-(allyloxy)benzyl]-4-chloroaniline involves the reaction of 4-chloroaniline with 2-(allyloxy)benzaldehyde in the presence of a catalyst. The resulting product is then treated with indazole to form the final compound. The synthesis process has been optimized to produce high yields of pure N-[2-(allyloxy)benzyl]-4-chloroaniline.
Applications De Recherche Scientifique
N-[2-(allyloxy)benzyl]-4-chloroaniline has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been found to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways.
Propriétés
IUPAC Name |
4-chloro-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-11-19-16-6-4-3-5-13(16)12-18-15-9-7-14(17)8-10-15/h2-10,18H,1,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGJXRFTEOKNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-prop-2-enoxyphenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)

![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)


![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)



![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)
![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)
